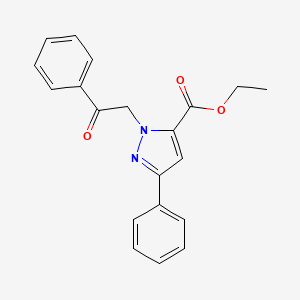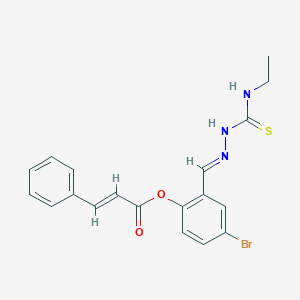
Ethylamine, 2-(2-propynylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 2-(2-propynylthio)- is an organic compound that features an ethylamine group bonded to a propynylthio moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ethylamine, 2-(2-propynylthio)- typically involves a multi-step synthetic process. One common method includes the Friedel-Crafts alkylation reaction where thiophene is used as a raw material and halogenated propionate under the action of a composite oxide solid acid catalyst . This is followed by amidation and Hofmann rearrangement to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to reduce production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Ethylamine, 2-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizers such as potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ethylamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Aplicaciones Científicas De Investigación
Ethylamine, 2-(2-propynylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Ethylamine, 2-(2-propynylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Similar Compounds:
Methylamine: A simpler amine with a single methyl group.
Ethylenediamine: Contains two amine groups connected by an ethylene bridge.
Propylamine: An amine with a propyl group.
Propiedades
| 75606-28-9 | |
Fórmula molecular |
C5H9NS |
Peso molecular |
115.20 g/mol |
Nombre IUPAC |
2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |
Clave InChI |
JXNNUSBDVAUZFU-UHFFFAOYSA-N |
SMILES canónico |
C#CCSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12048672.png)
![Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12048679.png)

![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12048687.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12048699.png)




![Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12048745.png)

